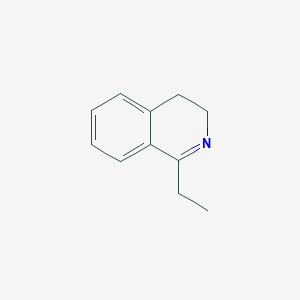

1-Ethyl-3,4-dihydroisoquinoline

Description

Significance of the 3,4-Dihydroisoquinoline (B110456) Scaffold in Heterocyclic Chemistry

The 3,4-dihydroisoquinoline nucleus is a prominent structural motif found in a wide array of natural products, particularly in isoquinoline (B145761) alkaloids. rsc.orgnih.gov This core structure is considered a "privileged scaffold" in medicinal chemistry because its derivatives exhibit a remarkable diversity of biological and pharmacological activities. nih.govrsc.org The isoquinoline family of compounds, which includes the 3,4-dihydroisoquinoline subset, is known for activities such as antimicrobial, antitumor, anti-HIV, antimalarial, and anti-inflammatory properties. mdpi.com

The versatility of the isoquinoline ring system has made it a focal point for drug discovery and development. nih.govmdpi.com The first isoquinoline alkaloid to be isolated was morphine from Papaver somniferum in the early 19th century, and since then, over 2,500 new structures have been identified, making it one of the most complex groups of alkaloids. mdpi.com The 3,4-dihydroisoquinoline structure is a key intermediate in the synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs), which are also prevalent in many biologically active molecules and natural products. rsc.orgnih.gov The conversion from the dihydroisoquinoline to the tetrahydroisoquinoline core often generates a chiral center at the C-1 position, which is crucial for the stereospecific interactions required for many pharmacological effects. rsc.orgnih.gov

The significance of this scaffold is underscored by its presence in compounds that have been investigated for a wide range of therapeutic applications, from smooth muscle relaxants to anticancer agents. mdpi.comnih.gov The structural framework provides a robust platform for chemical modification, allowing chemists to fine-tune the molecule's properties to enhance potency and selectivity for various biological targets.

Historical Context of Dihydroisoquinoline Synthesis and Derivatization

The construction of the 3,4-dihydroisoquinoline ring system has been a subject of extensive research in synthetic organic chemistry for over a century. Two classical and enduring methods have been paramount in its synthesis: the Bischler-Napieralski reaction and the Pictet-Spengler reaction.

The Bischler-Napieralski reaction is one of the most frequently used methods for synthesizing 3,4-dihydroisoquinolines. rsc.orgresearchgate.net This reaction involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). nih.gov The reaction proceeds through an electrophilic aromatic substitution mechanism and is particularly effective when the aromatic ring is activated by electron-donating groups. nih.gov The resulting 3,4-dihydroisoquinoline can then be reduced to a 1,2,3,4-tetrahydroisoquinoline (B50084) if desired. nih.govrsc.org

Another cornerstone in the synthesis of related tetrahydroisoquinoline structures, which often start from or are related to dihydroisoquinolines, is the Pictet-Spengler reaction . First reported in 1911, this reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization, typically under acidic conditions. nih.gov While this method directly produces tetrahydroisoquinolines, the underlying principles of intramolecular cyclization are fundamental to the broader field of isoquinoline synthesis.

Over the years, numerous modifications and improvements to these classical methods have been developed. For instance, microwave-assisted Bischler-Napieralski reactions have been employed to create libraries of substituted isoquinolines. organic-chemistry.org Modern variations also utilize different activating agents, such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), to promote cyclization under milder conditions. organic-chemistry.org

| Synthetic Reaction | Description | Key Reagents |

| Bischler-Napieralski Reaction | Intramolecular cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline. | POCl₃, P₂O₅, Tf₂O |

| Pictet-Spengler Reaction | Condensation and cyclization of a β-phenylethylamine with an aldehyde or ketone to form a 1,2,3,4-tetrahydroisoquinoline. | Acid (e.g., HCl) |

Current Research Landscape Pertaining to 1-Ethyl-3,4-dihydroisoquinoline and its Structural Analogues

Contemporary research continues to explore the synthetic utility and biological potential of 1-substituted 3,4-dihydroisoquinolines, including analogues of this compound. The focus often lies on introducing diverse substituents at the C-1 position to modulate activity.

Recent studies have investigated the synthesis and activity of various 1,3-disubstituted 3,4-dihydroisoquinolines as potential spasmolytic (smooth muscle relaxant) agents. mdpi.com These compounds, synthesized via the Bischler-Napieralski reaction, were evaluated for their ability to reduce excessive smooth muscle spasms, a symptom of conditions like irritable bowel syndrome (IBS). mdpi.com

Furthermore, research into 1-substituted tetrahydroisoquinolines, which are direct reduction products of their dihydroisoquinoline precursors, has revealed potent biological activities. For example, a study on tetrahydroisoquinoline derivatives explored their anti-angiogenesis and anti-cancer properties. nih.gov In this research, a compound featuring an ethyl group on a phenyl ring attached to the core structure (GM-3-121) demonstrated the highest anti-angiogenesis activity, with an IC₅₀ value of 1.72 μM. nih.gov This highlights the potential significance of alkyl substituents, such as an ethyl group, in driving biological effects. The same study also identified that derivatives with a chloro group (GM-3-18) showed significant inhibition of KRas, a protein implicated in cancer. nih.gov

The enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines is another active area of research. rsc.orgnih.gov This process is critical for producing specific stereoisomers of 1-substituted-1,2,3,4-tetrahydroisoquinolines, as the biological activity is often dependent on the chirality at the C-1 position. rsc.org Methodologies for this transformation include hydrogenation with chiral catalysts and the use of chiral hydride reducing agents. nih.gov

| Analogue Class | Synthetic Route | Investigated Biological Activity | Key Findings |

| 1,3-Disubstituted 3,4-dihydroisoquinolines | Bischler-Napieralski reaction | Spasmolytic (Smooth Muscle Relaxant) | Some derivatives identified as potent modulating regulators of smooth muscle contraction. mdpi.com |

| 1-Substituted Tetrahydroisoquinolines (from DHIQ precursors) | Multi-step synthesis | Anti-angiogenesis, KRas Inhibition | Compound with ethyl-phenyl group (GM-3-121) showed high anti-angiogenesis activity (IC₅₀ = 1.72 μM). nih.gov |

| Chiral 1-Substituted Tetrahydroisoquinolines | Enantioselective reduction of 1-substituted DHIQs | Various, dependent on final product | Development of catalytic methods to produce specific enantiomers is a key research focus. rsc.orgnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3,4-dihydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOBPTBHSCXEHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NCCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447975 | |

| Record name | 1-ethyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41173-70-0 | |

| Record name | 1-ethyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Ethyl 3,4 Dihydroisoquinoline and Its Derivatives

Established Cyclization Protocols for Dihydroisoquinolines

The construction of the 3,4-dihydroisoquinoline (B110456) ring system has been a subject of extensive research, leading to the development of robust and widely adopted cyclization methods. The Bischler-Napieralski and Pictet-Spengler reactions are two of the most prominent and historically significant strategies employed for this purpose.

Bischler-Napieralski Reaction and its Mechanistic Variants

First discovered in 1893 by August Bischler and Bernard Napieralski, this reaction facilitates the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines through an intramolecular electrophilic aromatic substitution. nrochemistry.comwikipedia.org The requisite precursor for the synthesis of 1-Ethyl-3,4-dihydroisoquinoline via this method is N-(2-phenylethyl)propanamide. The reaction is typically carried out under acidic conditions with a dehydrating agent. nrochemistry.com

The core of the Bischler-Napieralski reaction is an intramolecular electrophilic attack of a reactive intermediate on the electron-rich aromatic ring of the β-phenylethylamide. wikipedia.org The cyclization is favored when the aromatic ring is activated by electron-donating substituents, which stabilize the arenium ion intermediate formed during the electrophilic substitution process. For substrates with electron-donating groups at the meta-position of the phenylethyl moiety, cyclization generally occurs at the para-position relative to the activating group. jk-sci.com

Two primary mechanistic pathways are proposed for the Bischler-Napieralski reaction. wikipedia.org One involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a highly electrophilic nitrilium ion. wikipedia.org The nitrilium ion is generated by the dehydration of the amide precursor. organic-chemistry.org This intermediate is then attacked by the appended aryl ring to forge the new carbon-carbon bond of the dihydroisoquinoline core. wikipedia.org The formation of nitrilium salts as intermediates is supported by the observation of side products such as styrenes, which can arise from a retro-Ritter reaction. jk-sci.comorganic-chemistry.org

In certain variations of the Bischler-Napieralski reaction, particularly those promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), the formation of a phenonium ion has been proposed as a key reactive intermediate. organic-chemistry.org This occurs in a tandem annulation process starting from phenylethanols and nitriles, where the phenonium ion acts as a stable and reactive primary phenylethyl carbocation. organic-chemistry.org

The choice of dehydrating agent is crucial for the success and efficiency of the Bischler-Napieralski reaction. The reaction conditions, including the dehydrating agent and temperature, can influence which mechanistic pathway is dominant. wikipedia.org

| Dehydrating Agent | Typical Conditions | Notes |

| Phosphorus oxychloride (POCl₃) | Refluxing in an inert solvent (e.g., toluene, acetonitrile) | A widely used and effective reagent. wikipedia.org |

| Phosphorus pentoxide (P₂O₅) | Often used in conjunction with POCl₃, especially for less reactive substrates. | A stronger dehydrating agent, leading to the formation of pyrophosphates, which are better leaving groups. organic-chemistry.org |

| Trifluoromethanesulfonic anhydride (Tf₂O) / 2-Chloropyridine (B119429) | Mild conditions, often at or below room temperature. | Allows for the cyclodehydration of sensitive substrates and can promote the reaction via a highly electrophilic nitrilium ion or a pyridinium (B92312) adduct. nrochemistry.comorganic-chemistry.org |

For substrates that lack electron-donating groups on the aromatic ring, a combination of P₂O₅ in refluxing POCl₃ is often the most effective protocol. jk-sci.com The use of milder reagents like Tf₂O in the presence of a non-nucleophilic base such as 2-chloropyridine offers a significant advantage for substrates with sensitive functional groups. nrochemistry.com

Pictet-Spengler Reaction in Dihydroisoquinoline Scaffold Construction

The Pictet-Spengler reaction, discovered in 1911, provides an alternative route to the isoquinoline (B145761) core structure. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline. wikipedia.org To obtain this compound using this method, phenethylamine (B48288) would be reacted with propionaldehyde (B47417) to form 1-ethyl-1,2,3,4-tetrahydroisoquinoline. Subsequent oxidation of the resulting tetrahydroisoquinoline would furnish the desired this compound. organic-chemistry.org

The reaction is driven by the formation of an electrophilic iminium ion from the initial condensation, which then undergoes an intramolecular electrophilic attack on the aromatic ring. wikipedia.org The Pictet-Spengler reaction is particularly effective for electron-rich aromatic rings, such as indoles and pyrroles, but can also be applied to less nucleophilic systems under harsher conditions, often requiring strong acids and elevated temperatures. wikipedia.org

Convergent and Tandem Annulation Strategies

Modern synthetic chemistry has seen a shift towards more efficient and atom-economical processes. In the context of dihydroisoquinoline synthesis, convergent and tandem annulation strategies have emerged as powerful tools. These methods often involve the assembly of the target molecule from multiple fragments in a single pot or a sequential manner without the isolation of intermediates.

One notable tandem strategy involves the Tf₂O-promoted annulation of phenylethanols with nitriles. organic-chemistry.org This process is believed to proceed through the in situ formation of a phenonium ion, which then reacts with the nitrile to form the dihydroisoquinoline ring system. This approach offers a convergent pathway to 1-substituted-3,4-dihydroisoquinolines.

Another innovative approach is the photocatalytic [4+2] skeleton-editing strategy for the synthesis of dihydroisoquinoline-1,4-diones from vinyl azides and carboxylic N-hydroxyphthalimide (NHPI) esters. nih.gov This reaction demonstrates both convergent and divergent capabilities, allowing for the synthesis of identical products from different starting materials or different products from a single precursor by varying the reaction partner. nih.gov While this specific example leads to dione (B5365651) derivatives, the underlying principles of radical-initiated ring-enlargement and convergent assembly highlight the potential of modern photochemical methods in constructing complex heterocyclic systems.

Tandem reactions that combine multiple bond-forming events in a single operation are also gaining prominence. These can include sequences like Michael addition followed by cyclization or other cascade reactions that rapidly build molecular complexity from simple starting materials. nih.govbeilstein-journals.org

Catalytic and Stereoselective Synthesis Approaches

Enantioselective Reduction of 1-Substituted-3,4-dihydroisoquinolines to Chiral Tetrahydroisoquinolines

Asymmetric Hydrogenation with Chiral Catalysts

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of the C=N bond in 1-substituted 3,4-dihydroisoquinolines (DHIQs), yielding chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines (THIQs). rsc.orgrsc.org This method is particularly valuable for establishing the stereocenter at the C1 position with high fidelity.

A variety of chiral metal complexes have been explored as catalysts for this transformation. Ruthenium and iridium complexes bearing chiral ligands have demonstrated significant success. For instance, iridium catalysts with different phosphorus-based ligands have been applied to a range of 1-aryl-3,4-dihydroisoquinolines, achieving variable levels of enantioselectivity. mdpi.com In one study, the Ir-L4 catalyst was particularly effective for the reduction of the 4-nitrophenyl derivative, resulting in a 94% enantiomeric excess (e.e.) with complete conversion. mdpi.com For the reduction of 1-phenyl-1,2,3,4-tetrahydroisoquinoline, the Ir-L5 ligand provided a 75% e.e. with 86% conversion. mdpi.com

Heterogeneous chiral cationic ruthenium catalysts have also been employed for the asymmetric hydrogenation of DHIQs in ionic liquids. mdpi.com For example, the complex [Ru(hexamethylbenzene)((R,R)-TsDPEN)OTf] has been used to hydrogenate 1-alkyl 3,4-DHIQs, affording the corresponding 1-alkyl THIQs in excellent yields and high e.e. values. mdpi.com The addition of acids like H₃PO₄ can further enhance both the activity and enantioselectivity of the hydrogenation process. mdpi.com

The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. The development of novel chiral ligands and catalytic systems continues to be an active area of research, aiming to broaden the substrate scope and improve the efficiency of asymmetric hydrogenation for the synthesis of chiral THIQs. mdpi.commdpi.com

Enantioselective Reduction via Chiral Auxiliaries at Imine Nitrogen

Another effective strategy for the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines involves the use of a chiral auxiliary attached to the imine nitrogen. rsc.orgrsc.org This approach allows for the use of achiral reducing agents, as the stereochemical outcome is directed by the chiral auxiliary.

The general principle involves the temporary introduction of a chiral group onto the nitrogen atom of the dihydroisoquinoline ring. This modification creates a diastereomeric intermediate which, upon reduction of the C=N bond, leads to the formation of two diastereomeric tetrahydroisoquinolines in unequal amounts. The chiral auxiliary is then cleaved to afford the desired enantiomerically enriched 1-substituted-1,2,3,4-tetrahydroisoquinoline.

A study by Yamada and coworkers demonstrated the use of chiral sodium triacyloxyborohydrides for the asymmetric reduction of 3,4-dihydropapaverine, achieving up to 60% enantiomeric excess (e.e.). rsc.org Other research has explored various chiral hydride reagents for the reduction of 1-substituted 3,4-dihydroisoquinolinium salts. koreascience.kr For instance, the reduction of 6,7-dimethoxy-3,4-dihydroisoquinolinium iodide with Mosher's reagent yielded the corresponding tetrahydroisoquinoline with a 66.4% e.e. koreascience.kr

Enzymatic Catalysis for Stereoselective Transformations

Enzymatic catalysis offers a green and highly selective alternative for the synthesis of chiral 1-substituted tetrahydroisoquinolines from their dihydroisoquinoline precursors. rsc.orgrsc.orgmdpi.com Enzymes, operating under mild reaction conditions, can exhibit remarkable stereoselectivity, leading to products with high enantiomeric purity. mdpi.com

One prominent enzymatic approach involves the use of norcoclaurine synthase (NCS), which naturally catalyzes the stereoselective Pictet-Spengler reaction to produce benzylisoquinoline alkaloids. mdpi.com Researchers have harnessed the versatility of NCS to catalyze the synthesis of a variety of optically active tetrahydroisoquinolines. mdpi.com

Another strategy employs a chemoenzymatic cascade process. acs.orgresearchgate.net This can involve a monoamine oxidase (MAO-N) catalyzed oxidation of a tetrahydroisoquinoline to the corresponding achiral 3,4-dihydroisoquinoline, followed by a chemical C-C bond-forming reaction, and finally, a stereoselective enzymatic reduction to yield the enantioenriched product. acs.org This one-pot approach is operationally simple and can be used to generate key building blocks for further chemical elaboration. acs.org

The use of hydrolases, such as lipases, has also been explored for the kinetic resolution of racemic tetrahydroisoquinoline derivatives, providing access to enantiomerically pure compounds. dntb.gov.ua Enzymatic reactions can be performed in environmentally benign solvents like water or tert-butyl methyl ether and can be adapted for continuous-flow systems, offering advantages in terms of atom economy, reproducibility, and safety. dntb.gov.ua

The following table summarizes some examples of enzymatic transformations for the synthesis of chiral tetrahydroisoquinolines:

| Enzyme Class | Transformation | Substrate | Product | Key Features |

| Oxidoreductase (NCS) | Stereoselective Pictet-Spengler | Dopamine & 4-hydroxyphenylacetaldehyde | (S)-Norcoclaurine | High stereoselectivity, mimics natural alkaloid synthesis. mdpi.com |

| Oxidoreductase (MAO-N) / Reductase (IRED) | Chemoenzymatic deracemization | Racemic 1-allyl-tetrahydroisoquinoline | Enantioenriched 1-allyl-tetrahydroisoquinoline | One-pot cascade, high yields, good to high e.e. acs.orgresearchgate.net |

| Hydrolase (Lipase) | Kinetic resolution | Racemic amino carboxylic esters | Enantiomeric amino carboxylic acids | Quantitative conversion, use of green solvents. dntb.gov.ua |

Regioselective Functionalization Methodologies

The ability to selectively introduce functional groups at specific positions on the this compound scaffold is crucial for the synthesis of diverse derivatives with tailored properties. Regioselective functionalization methodologies provide precise control over the substitution pattern on both the aromatic ring and other parts of the molecule.

Directed Ortho-Lithiation for Aromatic Ring Substitution

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with various electrophiles to introduce a wide range of substituents exclusively at the ortho position. wikipedia.org

In the context of isoquinoline derivatives, a suitable DMG can be strategically placed on the aromatic ring to direct lithiation. Common DMGs include amide, methoxy, and tertiary amine groups. wikipedia.org The process involves the interaction of the heteroatom of the DMG with the lithium cation of an alkyllithium reagent, such as n-butyllithium, which then abstracts a proton from the nearby ortho position. wikipedia.org

This method offers a significant advantage over traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. wikipedia.org By controlling the position of the DMG, chemists can achieve highly regioselective substitution, enabling the synthesis of complex and specifically functionalized this compound derivatives. For instance, this methodology has been applied to the synthesis of enantiopure benzylamines through the ortho-lithiation of a phenyl sulfoxide. wikipedia.org

Synthesis via Organomagnesium Reagents from Ketoamides

The synthesis of this compound and its analogs can be achieved through the reaction of organomagnesium reagents, specifically Grignard reagents, with appropriate precursors. A notable application of this methodology involves the reaction of Grignard reagents with ketoamides.

While a direct example for this compound was not found in the provided search results, the general principle of Grignard reactions with carbonyl compounds is well-established. aroonchande.com In a related context, the synthesis of aliskiren (B1664508) intermediates has been accomplished by reacting organomagnesium reagents with lactone-carboxylic acid chloride substrates, highlighting the utility of these reagents in constructing complex molecules. thieme-connect.de

The reactivity of carbonyl compounds towards Grignard reagents allows for the formation of new carbon-carbon bonds. In the case of a ketoamide, the Grignard reagent could potentially add to the ketone carbonyl, leading to a tertiary alcohol intermediate which could then be further manipulated to form the dihydroisoquinoline ring system. The specific outcome would depend on the structure of the ketoamide and the reaction conditions employed.

Microwave-Assisted Synthetic Protocols for Dihydroisoquinolines

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgchemrxiv.org This technology has been successfully applied to the synthesis of 3,4-dihydroisoquinolines and their derivatives. organic-chemistry.orgshd-pub.org.rsresearchgate.net

The application of microwave irradiation can significantly enhance the efficiency of classical reactions used to construct the dihydroisoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions. organic-chemistry.org For example, a convenient synthesis of 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines has been developed using microwave irradiation, starting from ethyl 2-acyl-4,5-dimethoxyphenylacetates and ammonium (B1175870) acetate (B1210297), resulting in good to excellent yields. researchgate.net

In another example, the synthesis of 2-methylsulfonyl-1,2,3,4-tetrahydroisoquinolines was achieved by irradiating a mixture of the starting amide, paraformaldehyde, and a PPA/SiO₂ catalyst in a microwave reactor. shd-pub.org.rs The reaction reached maximum conversion after 60 minutes at 100°C. shd-pub.org.rs

The benefits of microwave-assisted synthesis include rapid heating, which can overcome activation energy barriers more efficiently, and the ability to perform reactions under solvent-free conditions, which aligns with the principles of green chemistry. chemrxiv.orgresearchgate.net These advantages make microwave-assisted protocols an attractive option for the rapid and efficient synthesis of libraries of this compound derivatives for various applications.

The following table provides examples of microwave-assisted syntheses of dihydroisoquinoline derivatives:

| Reaction Type | Starting Materials | Product | Conditions | Key Advantages |

| Cyclization | Ethyl 2-acyl-4,5-dimethoxyphenylacetates, Ammonium acetate | 1-Substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines | Microwave irradiation, solvent-free | Good to excellent yields, convenient. researchgate.net |

| Cyclization | N-sulfonyl amides, Paraformaldehyde, PPA/SiO₂ catalyst | 2-Methylsulfonyl-1,2,3,4-tetrahydroisoquinolines | Toluene, 100°C, 60 min, 1200 watts | Efficient conversion. shd-pub.org.rs |

| Bischler-Napieralski / Pictet-Spengler | Appropriate precursors | Substituted dihydroisoquinolines and tetrahydroisoquinolines | Microwave irradiation | Rapid synthesis of compound libraries. organic-chemistry.org |

Synthesis from 1-Bromo-2-(2-isocyanoalkyl)benzenes

A notable and convenient method for the preparation of 3,3-disubstituted 3,4-dihydroisoquinolines has been developed, which can be applied to the synthesis of derivatives of this compound. This two-step sequence commences with readily available starting materials, 1-bromo-2-(bromomethyl)benzenes and (1-isocyanoalkyl)benzenes, and offers a straightforward approach to these heterocyclic structures. researchgate.net

The synthesis begins with the reaction of 1-bromo-2-(bromomethyl)benzenes with (1-isocyano-1-lithioalkyl)benzenes. The latter is generated in situ by treating the corresponding (1-isocyanoalkyl)benzene with butyllithium (B86547) in tetrahydrofuran (B95107) (THF) at a low temperature of -78 °C. researchgate.net This reaction yields the intermediate 1-(2-aryl-2-isocyanoalkyl)-2-bromobenzenes in good yields. researchgate.net

In the subsequent and final step, these intermediates are treated with butyllithium in THF, again at -78 °C. researchgate.net This induces a lithium-bromine exchange, generating a 1-(2-aryl-2-isocyanoalkyl)-2-lithiobenzene intermediate. This intermediate then undergoes cyclization through an intramolecular attack of the carbanion on the isocyano carbon. researchgate.net An aqueous workup follows, leading to the desired 3,3-disubstituted 3,4-dihydroisoquinolines. researchgate.net

An example of a derivative synthesized using this method is 3-Ethyl-3-phenyl-3,4-dihydroisoquinoline. researchgate.net The reaction progress can be monitored by thin-layer chromatography, and the final products are purified by column chromatography on silica (B1680970) gel. researchgate.net

The following table provides data on the yields of various 3,3-disubstituted 3,4-dihydroisoquinoline derivatives prepared using this methodology.

| R¹ | R² | R³ | Product | Yield of Intermediate (%) | Overall Yield of Final Product (%) |

| H | Ph | Me | 3-Methyl-3-phenyl-3,4-dihydroisoquinoline | 85 | 65 |

| H | Ph | Et | 3-Ethyl-3-phenyl-3,4-dihydroisoquinoline | 83 | 68 |

| H | 4-MeC₆H₄ | Me | 3-Methyl-3-(4-tolyl)-3,4-dihydroisoquinoline | 81 | 63 |

| OMe | Ph | Me | 6,7-Dimethoxy-3-methyl-3-phenyl-3,4-dihydroisoquinoline | 80 | 60 |

| OMe | Ph | Et | 3-Ethyl-6,7-dimethoxy-3-phenyl-3,4-dihydroisoquinoline | 78 | 62 |

Chemical Transformations and Reactivity Profiles of the 1 Ethyl 3,4 Dihydroisoquinoline Scaffold

Reactions at the Imine Carbon (C1) and Nitrogen Center

The reactivity of 1-ethyl-3,4-dihydroisoquinoline is largely dictated by the imine (C=N) functional group. This moiety provides two primary sites for chemical reactions: the electrophilic imine carbon (C1) and the nucleophilic nitrogen atom.

While the imine carbon of this compound is electrophilic, the molecule can also exhibit nucleophilic character. In the presence of a strong base, deprotonation can occur at the α-carbon of the ethyl group, generating a carbanion that can act as a C-nucleophile. This reactivity allows for alkylation and other carbon-carbon bond-forming reactions at this position.

Furthermore, the cyclic imine can behave as a 1,3-C,N-ambident nucleophile. This dual reactivity is particularly evident in reactions with electrophiles. For instance, in the presence of certain reagents, diaziridines derived from 3,4-dihydroisoquinolines can react either as N-nucleophiles or undergo ring-opening to form azomethine imines, which then participate in 1,3-dipolar cycloadditions. researchgate.net This highlights the tunable reactivity of the dihydroisoquinoline core, allowing for the synthesis of diverse heterocyclic systems.

Condensation reactions between this compound and various carbonyl compounds are fundamental transformations for building molecular complexity. These reactions typically involve the nucleophilic attack of the enamine tautomer of the dihydroisoquinoline onto the electrophilic carbonyl carbon.

A key example is the reaction with anhydrides, which can lead to the formation of lactams. These reactions are often driven by the formation of a stable, conjugated system. The specific products formed can be influenced by the reaction conditions and the nature of the carbonyl compound used.

The aza-Friedel-Crafts reaction provides an efficient method for the C-C bond formation at the C1 position of this compound. This reaction involves the acid-catalyzed addition of an electron-rich aromatic compound, such as a naphthol, to the imine bond. researchgate.net

Recent studies have demonstrated the successful use of chiral phosphoric acids to catalyze the asymmetric aza-Friedel-Crafts reaction between 3,4-dihydroisoquinolines and 1-naphthols. nih.govbohrium.com This approach allows for the synthesis of chiral tetrahydroisoquinolines bearing a 1-naphthol (B170400) substituent at the C1 position with high yields and enantioselectivities. bohrium.com The reaction is notable for its operational simplicity and tolerance of various functional groups. researchgate.netbohrium.com Mechanistic studies suggest a plausible catalytic cycle involving the generation of a chiral intermediate with subsequent intramolecular hydrogen transfer. bohrium.com The reaction has been shown to work well with a range of substituted 1-naphthols and 3,4-dihydroisoquinolines. bohrium.com Interestingly, while 1-naphthols are excellent substrates, the reaction with 2-naphthol (B1666908) has proven to be more challenging, yielding products with low enantioselectivity even after optimization. bohrium.comscilit.com

Table 1: Examples of Aza-Friedel-Crafts Reactions with Naphthols

| Dihydroisoquinoline Reactant | Naphthol Reactant | Catalyst | Product | Reference |

|---|---|---|---|---|

| This compound | 1-Naphthol | Chiral Phosphoric Acid | Chiral 1-(1-Naphthyl)-1-ethyl-1,2,3,4-tetrahydroisoquinoline | nih.govbohrium.com |

| 3,4-Dihydroisoquinoline (B110456) | 1-Naphthol | Chiral Phosphoric Acid | Chiral 1-(1-Naphthyl)-1,2,3,4-tetrahydroisoquinoline | researchgate.netbohrium.com |

| Substituted 3,4-dihydroisoquinolines | Substituted 1-Naphthols | Chiral Phosphoric Acid | Corresponding chiral tetrahydroisoquinolines | bohrium.com |

Cyclization and Ring-Expansion Reactions

The inherent reactivity of the this compound scaffold makes it an excellent substrate for various cyclization and ring-expansion reactions, leading to the formation of complex, multi-ring systems.

The functional groups introduced onto the this compound core through the reactions described above can undergo subsequent intramolecular cyclization reactions. For example, a substituent introduced at the C1 position can react with the nitrogen atom or another part of the molecule to form a new ring. This strategy is a powerful tool for the synthesis of intricate heterocyclic frameworks. The specific nature of the cyclization is dependent on the reacting functional groups and the reaction conditions employed.

The Castagnoli–Cushman reaction is a powerful multicomponent reaction that utilizes imines and cyclic anhydrides to synthesize a variety of lactams. mdpi.commdpi.com When this compound is employed as the imine component, this reaction provides a direct route to valuable tricyclic fused systems.

Specifically, the reaction of this compound with anhydrides like succinic or glutaric anhydride (B1165640) leads to the formation of pyrrolo[2,1-a]isoquinolinones and benzo[a]quinolizidinones, respectively. nih.gov These reactions are a one-step approach to constructing these complex scaffolds which feature a bridgehead nitrogen atom. nih.gov The reaction with thiodiacetic anhydride has also been shown to produce the corresponding angularly substituted trans-2-thiabenzo[a]quinolizidinones. nih.gov The Castagnoli-Cushman reaction has been expanded to include a three-component variant using homophthalic anhydrides, carbonyl compounds, and ammonium (B1175870) acetate (B1210297) to produce 1-oxo-3,4-dihydroisoquinoline-4-carboxamides. nih.gov

The pyrrolo[2,1-a]isoquinoline (B1256269) core is a significant structural motif found in numerous bioactive natural products and pharmaceutically important molecules. nih.govnih.govrsc.org The synthesis of these derivatives is of great interest for the development of new therapeutic agents. nih.govnih.gov

Table 2: Examples of Castagnoli-Cushman Reactions

| Dihydroisoquinoline Reactant | Anhydride Reactant | Product Type | Reference |

|---|---|---|---|

| This compound | Succinic anhydride | Pyrrolo[2,1-a]isoquinolinone | nih.gov |

| This compound | Glutaric anhydride | Benzo[a]quinolizidinone | nih.gov |

| This compound | Thiodiacetic anhydride | trans-2-Thiabenzo[a]quinolizidinone | nih.gov |

| 3,4-Dihydroisoquinoline | Homophthalic anhydride | 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide (in 3-component reaction) | nih.gov |

Decarboxylative Cyclization Reactions with Anhydrides

The reaction of 1-substituted 3,4-dihydroisoquinolines with cyclic anhydrides can lead to the formation of novel polycyclic systems. While direct decarboxylative cyclization of this compound with a simple anhydride is not extensively documented, related transformations provide insight into this potential reactivity. For instance, the reaction between 1-aryl-3,4-dihydroisoquinolines and monocyclic anhydrides has been reported as a novel method to produce angularly substituted uci.eduwikipedia.orgthiazino[3,4-a]isoquinoline derivatives. researchgate.net

A related and well-established reaction is the Castagnoli-Cushman reaction, which involves the reaction of a cyclic imine with a homophthalic anhydride. This reaction proceeds through a mechanism that involves the opening of the anhydride by the imine nitrogen, followed by a cyclization and decarboxylation cascade to yield a lactam. While typically applied to the synthesis of benzo[a]quinolizidin-4-ones, the principles of this reaction could potentially be extended to this compound, which contains the requisite cyclic imine functionality. The reaction of 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane with homophthalic anhydride, which serves as a synthetic equivalent of a formaldimine, results in the formation of 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids. nih.gov This highlights the propensity of the isoquinoline (B145761) scaffold to undergo reactions with anhydrides leading to complex heterocyclic systems.

Electrophilic Substitution on the Isoquinoline Core

The benzene (B151609) ring of the this compound scaffold is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for the functionalization of aromatic systems. uci.edumasterorganicchemistry.com The position of substitution is directed by the activating and directing effects of the substituents already present on the ring. In the case of this compound, the dihydroisoquinoline portion of the molecule contains an alkyl group and a nitrogen atom within a heterocyclic ring fused to the benzene ring.

The ethyl group at the 1-position and the dihydro-imine functionality influence the regioselectivity of the substitution. The alkyl portion of the fused heterocyclic ring acts as an ortho-, para-director. Common electrophilic substitution reactions that can be envisaged for this scaffold include nitration, halogenation, and sulfonation. youtube.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 1-Ethyl-6-nitro-3,4-dihydroisoquinoline and 1-Ethyl-8-nitro-3,4-dihydroisoquinoline |

| Bromination | Br₂, FeBr₃ | 1-Ethyl-6-bromo-3,4-dihydroisoquinoline and 1-Ethyl-8-bromo-3,4-dihydroisoquinoline |

| Sulfonation | SO₃, H₂SO₄ | This compound-6-sulfonic acid and this compound-8-sulfonic acid |

Reduction and Oxidation Pathways

Catalytic Hydrogenation for Conversion to Tetrahydroisoquinoline Derivatives

The imine bond in this compound is readily reduced to the corresponding amine, yielding 1-ethyl-1,2,3,4-tetrahydroisoquinoline. Catalytic hydrogenation is a common and efficient method for this transformation. libretexts.org This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst. youtube.com

The choice of catalyst can influence the reaction conditions and, in the case of chiral catalysts, the stereochemical outcome of the reduction. This method is a key step in the synthesis of many biologically active tetrahydroisoquinoline alkaloids and their analogues. cfplus.cz

Table 2: Catalysts for the Hydrogenation of this compound

| Catalyst | Conditions | Product |

| Platinum (Pt) | H₂, solvent (e.g., ethanol, acetic acid) | 1-Ethyl-1,2,3,4-tetrahydroisoquinoline |

| Palladium (Pd) | H₂, solvent (e.g., ethanol, ethyl acetate) | 1-Ethyl-1,2,3,4-tetrahydroisoquinoline |

| Nickel (Ni) | H₂, high pressure and temperature | 1-Ethyl-1,2,3,4-tetrahydroisoquinoline |

| Rhodium (Rh) complexes | H₂, asymmetric hydrogenation for chiral products | Chiral 1-Ethyl-1,2,3,4-tetrahydroisoquinoline |

| Ruthenium (Ru) complexes | H₂, transfer hydrogenation | Chiral 1-Ethyl-1,2,3,4-tetrahydroisoquinoline |

Oxidation to Isoquinoline Analogues

This compound can be oxidized to its fully aromatic counterpart, 1-ethylisoquinoline. This aromatization reaction involves the removal of two hydrogen atoms from the dihydroisoquinoline ring system. Several oxidizing agents can be employed for this purpose. organic-chemistry.org The choice of reagent depends on the desired reaction conditions and the compatibility with other functional groups present in the molecule. thieme-connect.de

Table 3: Reagents for the Oxidation of this compound

| Reagent | Conditions | Product |

| Sulfur (S) | High temperature, inert solvent (e.g., decalin) | 1-Ethylisoquinoline |

| Manganese(IV) oxide (MnO₂) | Refluxing in a non-polar solvent (e.g., benzene, toluene) | 1-Ethylisoquinoline |

| Palladium on carbon (Pd/C) | High temperature, in the presence of a hydrogen acceptor | 1-Ethylisoquinoline |

| Trifluoromethanesulfonic anhydride (Tf₂O) | With 2-chloropyridine (B119429), can lead to oxidation as a side reaction | 1-Ethylisoquinoline |

Formation and Reactivity of Pseudo Bases

The nitrogen atom in the this compound ring can be quaternized by reaction with an alkyl halide to form a 1-ethyl-3,4-dihydroisoquinolinium salt. These salts exist in equilibrium with their corresponding pseudo bases (carbinolamines) in aqueous solution. The pseudo base is formed by the addition of a hydroxide (B78521) ion to the electrophilic C-1 position of the isoquinolinium ring.

This equilibrium is pH-dependent, with the formation of the pseudo base being favored in alkaline conditions. The pseudo base can then undergo further reactions, such as ring-opening or oxidation. The formation of pseudo bases is a characteristic feature of the chemistry of isoquinolinium salts and their derivatives.

Reactions with Anhydrides Involving 1-Alkyl-3,4-dihydroisoquinolines

1-Alkyl-3,4-dihydroisoquinolines, including the 1-ethyl derivative, can undergo various reactions with anhydrides, leading to the formation of N-acylated products or more complex cyclized structures. libretexts.orgyoutube.comyoutube.com One of the most significant reactions in this category is the Diels-Alder reaction, where the dihydroisoquinoline can act as a dienophile. wikipedia.orgcaltech.eduyoutube.compraxilabs.comupenn.edu

In the context of acylation, the imine nitrogen of this compound can act as a nucleophile, attacking the electrophilic carbonyl carbon of the anhydride. This results in the formation of an N-acyl-1-ethyl-1,2-dihydroisoquinoline derivative.

Furthermore, as mentioned in section 3.2.3, reactions with cyclic anhydrides can lead to cyclization, affording novel heterocyclic systems. researchgate.net The specific outcome of the reaction depends on the nature of the anhydride, the reaction conditions, and the substitution pattern of the dihydroisoquinoline.

Table 4: Examples of Reactions of 1-Alkyl-3,4-dihydroisoquinolines with Anhydrides

| Dihydroisoquinoline Reactant | Anhydride Reactant | Reaction Type | Product |

| 1-Aryl-3,4-dihydroisoquinoline | Monocyclic anhydride | Cyclization | Angularly-substituted uci.eduwikipedia.orgthiazino[3,4-a]isoquinoline |

| This compound | Acetic anhydride | N-Acylation | N-Acetyl-1-ethyl-1,2-dihydroisoquinoline |

| 1-Alkyl-3,4-dihydroisoquinoline | Maleic anhydride | Diels-Alder Reaction | Cycloadduct |

Computational and Theoretical Investigations of 1 Ethyl 3,4 Dihydroisoquinoline Systems

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this involves placing a ligand, such as a derivative of the 3,4-dihydroisoquinoline (B110456) scaffold, into the binding site of a target protein to predict its binding mode and affinity. mdpi.com

Docking simulations are instrumental in elucidating how dihydroisoquinoline derivatives fit within the active site of a biological target. For instance, in studies investigating potential leucine (B10760876) aminopeptidase (B13392206) (LAP) inhibitors, derivatives of the 3,4-dihydroisoquinoline scaffold were computationally docked into the enzyme's active site. mdpi.comnih.gov The results of these simulations provide a binding score, often expressed in kcal/mol, which estimates the binding affinity. A lower binding energy generally indicates a more stable and potentially more potent ligand-target complex. nih.gov Through visual inspection of the docked poses, researchers can identify the most probable binding orientation, or "mode," of the ligand. This information is critical for structure-based drug design, where the ligand's structure is iteratively modified to improve its fit and affinity for the target. mdpi.com

The stability of a ligand within a protein's binding cleft is governed by various non-covalent interactions. nih.gov Molecular docking analysis allows for the detailed examination of these interactions. For derivatives of the 3,4-dihydroisoquinoline scaffold, key interactions often include:

Hydrophobic Interactions: The aromatic ring and the ethyl group of a compound like 1-Ethyl-3,4-dihydroisoquinoline can form favorable hydrophobic interactions with nonpolar amino acid residues (e.g., Leucine, Valine, Isoleucine) in the binding pocket. cambridgemedchemconsulting.com Studies have shown that hydrophobic interactions are often the predominant force in stabilizing such ligands. nih.gov

Hydrogen Bonds: The nitrogen atom in the dihydroisoquinoline ring can act as a hydrogen bond acceptor. These bonds, formed with hydrogen-donating residues (e.g., Serine, Threonine, Asparagine) in the active site, are crucial for orienting the ligand correctly and contributing to binding specificity. nih.govcambridgemedchemconsulting.com

In studies of LAP inhibitors, docking revealed specific hydrophobic and hydrogen bonding interactions between the dihydroisoquinoline moiety and essential amino acid residues, confirming the compound's potential role in inhibiting the enzyme. mdpi.com

Below is a table summarizing typical interactions predicted by molecular docking for dihydroisoquinoline derivatives with a target protein.

| Interaction Type | Interacting Ligand Moiety | Potential Interacting Amino Acid Residues | Significance |

| Hydrogen Bonding | Dihydroisoquinoline Nitrogen | Ser, Thr, Asn, Gln, His | Orientation and Specificity |

| Hydrophobic | Phenyl Ring, Alkyl Substituents | Leu, Val, Ile, Ala, Phe, Trp | Binding Stability and Affinity |

| Pi-Stacking | Phenyl Ring | Phe, Tyr, Trp, His | Enhanced Binding Affinity |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Correlation with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are built using a "training set" of compounds with known activities to establish a mathematical relationship between molecular descriptors (e.g., electronic, steric, hydrophobic properties) and their biological effect. nih.gov

For the 3,4-dihydroisoquinoline scaffold, 3D-QSAR studies have been performed to design novel LAP inhibitors. mdpi.comnih.gov After generating a series of derivatives and obtaining their binding scores from molecular docking, a 3D-QSAR model was developed. Such models can provide contour maps that visualize regions where certain properties (e.g., steric bulk, positive/negative charge) would increase or decrease biological activity, guiding the design of more potent compounds. nih.gov The predictive power of a QSAR model is validated using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A study on 3,4-dihydroisoquinoline derivatives reported a model with high descriptive and predictive capability, indicated by an r² of 0.997 and a q² of 0.717. nih.gov

| Statistical Parameter | Value in a Sample Model nih.gov | Description |

| q² (Cross-validated r²) | 0.717 | Indicates the predictive power of the model, determined by systematically leaving out compounds from the training set and predicting their activity. |

| r² (Non-cross-validated r²) | 0.997 | Represents the correlation between the predicted and actual activity for the training set compounds, indicating the model's goodness of fit. |

| Number of Components | 5 | The number of principal components used to build the partial least squares (PLS) model. |

In Silico Prediction of Molecular Interactions with Biological Systems

In silico prediction encompasses a range of computational methods used to screen and prioritize compounds before synthesis and biological testing. The process for evaluating a scaffold like this compound often begins with a large virtual library of related compounds. nih.gov These virtual compounds are first filtered based on drug-likeness criteria, such as Lipinski's "rule of five," to eliminate molecules with poor pharmacokinetic potential. nih.govmdpi.com

Following this initial filtering, the remaining candidates are subjected to molecular docking to predict their binding affinity and mode with a specific target. mdpi.comnih.gov The most promising compounds from docking are then often advanced to more computationally intensive analyses like molecular dynamics (MD) simulations to assess the stability of the ligand-protein complex over time. dergipark.org.tr This integrated in silico workflow allows researchers to efficiently screen thousands of potential molecules and identify a smaller, more promising set for further experimental investigation. nih.gov

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide fundamental insights into the electronic structure, geometry, and reactivity of molecules. nih.govresearchgate.net

For the related 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) ring system, quantum chemical methods like Density Functional Theory (DFT) have been used to perform conformational analysis. researchgate.net These calculations can map the potential energy surface of the molecule, identifying the most stable three-dimensional shapes (conformers) and the energy barriers between them. researchgate.netrsc.org For the saturated heterocyclic ring in THIQ, these studies typically show a preference for a half-chair conformation. nih.gov Understanding the preferred conformation is vital as it dictates how the molecule presents itself to a biological target.

Quantum chemical calculations are also employed to predict chemical reactivity. nih.govscienceopen.com By calculating the energies of reactants, transition states, and products, entire reaction pathways can be mapped out. This is particularly useful in understanding and optimizing synthetic procedures. For example, these calculations can help predict the outcome of reactions like the asymmetric hydrogenation of 1-substituted-3,4-dihydroisoquinolines, a key step in producing specific, enantiomerically pure tetrahydroisoquinoline alkaloids which are valuable in medicinal chemistry. cfplus.cznih.gov

Applications of 1 Ethyl 3,4 Dihydroisoquinoline and Its Derivatives in Advanced Organic Synthesis

Synthesis of Complex Polyheterocyclic Frameworks

The 1-ethyl-3,4-dihydroisoquinoline scaffold is a cornerstone for the assembly of intricate polyheterocyclic frameworks. The imine functionality is readily activated to form electrophilic N-acyliminium ion intermediates or can serve as the core of 1,3-dipoles, enabling a range of cycloaddition and annulation reactions.

The benzo[a]quinolizidine core is a prominent feature in many isoquinoline (B145761) alkaloids. A key strategy for its construction involves the generation of a cyclic N-acyliminium ion from a 1-substituted-3,4-dihydroisoquinoline precursor. This electrophilic intermediate then undergoes an intramolecular cyclization reaction.

For instance, a derivative of this compound can be functionalized to introduce a nucleophilic tether. Activation of the dihydroisoquinoline nitrogen, often through acylation, followed by treatment with a Lewis acid, generates a transient N-acyliminium ion. This highly reactive species is then trapped intramolecularly by the tethered nucleophile to forge the new ring, yielding the benzo[a]quinolizidine skeleton. Aza-Michael additions of tetrahydroisoquinolines (the reduced form of dihydroisoquinolines) to vinyl ketones, followed by an oxidative Mannich cyclization, also produce these systems, proceeding through a dihydroisoquinolinium intermediate. nih.gov Syntheses of the marine alkaloids Schulzeines A, B, and C have utilized strategies like the Pictet-Spengler reaction or Bischler-Napieralski reaction to create the benzo[a]quinolizidine core, highlighting the importance of dihydroisoquinoline intermediates in accessing this framework. acs.orgnih.govacs.org

The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold is present in numerous biologically active natural products, including the antitumor alkaloid Crispine A. nih.govnih.gov The most prevalent method for constructing this framework is the [3+2] cycloaddition reaction involving an isoquinolinium ylide. bartleby.comrsc.org

This process begins with the quaternization of the nitrogen atom in a this compound derivative, typically by reacting it with an α-haloketone (e.g., phenacyl bromide). Subsequent treatment with a base deprotonates the α-carbon of the newly introduced N-substituent, generating a reactive azomethine ylide. This ylide is a 1,3-dipole that readily reacts with a variety of dipolarophiles, such as alkynes or alkenes. bartleby.com The concerted [3+2] cycloaddition reaction efficiently constructs the five-membered pyrrole (B145914) ring fused to the isoquinoline core, yielding the desired pyrrolo[2,1-a]isoquinoline system in a single, often highly regioselective, step. rsc.org

Introducing sulfur into the polyheterocyclic system creates bioisosteres of well-known alkaloids, offering a pathway to novel pharmacological properties. The synthesis of the Current time information in Bangalore, IN.researchgate.netthiazino[3,4-a]isoquinoline framework, a sulfur analogue of the benzo[a]quinolizidine system, can be achieved directly from 1-substituted-3,4-dihydroisoquinoline precursors. researchgate.net

In a key synthetic approach, 1-substituted-3,4-dihydroisoquinolines are reacted with thiodiacetic anhydride (B1165640). This reaction proceeds to furnish the tricyclic Current time information in Bangalore, IN.researchgate.netthiazino[3,4-a]isoquinoline structure as a single diastereomer. researchgate.net This method provides a direct route to this specific heterocyclic system. An alternative strategy involves the generation of isoquinolinium 1,4-zwitterionic thiolates, which can undergo a formal [5+1] cycloaddition with α-bromo ketones to produce a range of isoquinoline-fused thiazines. researchgate.net These sulfur-containing heterocycles have been investigated for their potential as DPP-IV inhibitors. researchgate.net

Table 1: Synthesis of Polyheterocyclic Frameworks from this compound Derivatives

| Target Framework | Key Reaction Type | Reagents/Strategy | Ref. |

|---|---|---|---|

| Benzo[a]quinolizidine | N-Acyliminium Ion Cyclization | Activation of N-acyl derivative, intramolecular trapping | nih.gov |

| Pyrrolo[2,1-a]isoquinoline | [3+2] Dipolar Cycloaddition | N-quaternization (e.g., with α-haloketone), base, dipolarophile (e.g., alkyne) | bartleby.comrsc.org |

| Current time information in Bangalore, IN.researchgate.netThiazino[3,4-a]isoquinoline | Annulation | Reaction with thiodiacetic anhydride | researchgate.net |

Total Synthesis of Isoquinoline Alkaloids (e.g., crispine A, homolaudanosine, schulzeine A, laudanosine (B1674548), xylopinine)

The 1-substituted-3,4-dihydroisoquinoline motif is a pivotal intermediate in the total synthesis of a vast array of isoquinoline alkaloids. The classic Bischler-Napieralski reaction is a cornerstone of this chemistry, involving the acid-catalyzed cyclization of a β-phenylethylamide to yield a 1-substituted-3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.orgnrochemistry.com This dihydroisoquinoline is then typically reduced in a subsequent step (e.g., with sodium borohydride) to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084), which forms the core of the target alkaloid. nrochemistry.com

Crispine A: The synthesis of this antitumor alkaloid, which features a pyrrolo[2,1-a]isoquinoline core, leverages the methods described previously (Section 5.1.2). Numerous total syntheses have been reported, many of which proceed via a 1,2-disubstituted tetrahydroisoquinoline intermediate that is derived from a dihydroisoquinoline precursor. nih.gov

Laudanosine and Homolaudanosine: These benzylisoquinoline alkaloids are classic targets for syntheses employing the Bischler-Napieralski reaction. A suitably substituted β-phenylethylamide is cyclized to form a 1-benzyl-3,4-dihydroisoquinoline (B3050290) intermediate, which is then reduced to afford the laudanosine or homolaudanosine skeleton.

Xylopinine: This protoberberine alkaloid is also assembled using a Bischler-Napieralski reaction as a key step to construct the isoquinoline portion of its tetracyclic framework.

Schulzeine A: The total synthesis of this complex marine alkaloid, a potent α-glucosidase inhibitor, has been accomplished by several groups. These syntheses often rely on the construction of a key benzo[a]quinolizidine intermediate, which can be formed using either a Bischler-Napieralski or Pictet-Spengler reaction as the crucial step to create the fused isoquinoline ring system. acs.orgnih.govacs.org

Table 2: Role of 1-Substituted Dihydroisoquinolines in Alkaloid Synthesis

| Alkaloid | Alkaloid Class | Key Synthetic Strategy | DHIQ Intermediate | Ref. |

|---|---|---|---|---|

| Crispine A | Pyrrolo[2,1-a]isoquinoline | [3+2] Dipolar Cycloaddition | 1-Substituted DHIQ derivative | nih.gov |

| Laudanosine | Benzylisoquinoline | Bischler-Napieralski, Reduction | 1-Benzyl-DHIQ derivative | |

| Xylopinine | Protoberberine | Bischler-Napieralski, Cyclization | 1-Substituted DHIQ derivative | |

| Schulzeine A | Benzo[a]quinolizidine | Bischler-Napieralski or Pictet-Spengler | 1-Substituted DHIQ derivative | nih.govacs.org |

Precursors for Other Heterocyclic Systems (e.g., 3-benzazepine derivatives)

Beyond serving as a precursor for fused ring systems, the isoquinoline core can be chemically manipulated to undergo ring expansion, providing access to larger heterocyclic frameworks like the 3-benzazepine system. These transformations often proceed from the more stable 1,2,3,4-tetrahydroisoquinoline (THIQ) derivative, obtained by the simple reduction of the corresponding 3,4-dihydroisoquinoline (B110456).

One such method involves a Current time information in Bangalore, IN.researchgate.net-sigmatropic rearrangement of nitrile-stabilized ammonium (B1175870) ylides. acs.org In this sequence, a THIQ (derived from a 1-ethyl-3,4-DHIQ) is quaternized, and subsequent treatment with a base generates an ammonium ylide. This ylide undergoes a rearrangement to expand the six-membered nitrogen-containing ring into a larger nine-membered dibenzo[c,f]azonine ring system. acs.org Other strategies, such as the acid-promoted ring contraction of cyclic ureas formed from the ring expansion of tetrahydroquinolines, demonstrate the versatility of these scaffolds in accessing seven-membered benzazepine rings. researchgate.net These methods showcase the potential of the isoquinoline skeleton as a template for constructing less common, medium-sized heterocyclic rings.

Building Blocks for Central Nervous System Active Compounds

The 1,2,3,4-tetrahydroisoquinoline scaffold, readily accessed from this compound, is recognized as a privileged structure in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). nih.govnih.gov The substitution pattern on the isoquinoline ring is critical for modulating pharmacological activity, and the C1 position is a key site for introducing diversity.

While specific structure-activity relationship (SAR) studies focusing exclusively on this compound are not broadly documented, the general importance of the 1-alkyl or 1-aryl substituent is well-established in related systems. For example, deregulation of cyclin-dependent kinase 5 (CDK5) is linked to neurodegenerative disorders, and inhibitors based on different scaffolds have been designed and optimized. nih.gov Furthermore, SAR studies on 1-arylpiperazines have elucidated the conformational requirements for binding to serotonin (B10506) receptors, a crucial family of CNS targets. nih.gov The development of novel Current time information in Bangalore, IN.researchgate.netthiazino[3,4-a]isoquinoline derivatives as DPP-IV inhibitors also points to the therapeutic potential of these complex scaffolds derived from dihydroisoquinolines. researchgate.net The ethyl group at the C1 position of the dihydroisoquinoline provides a specific lipophilic and steric profile that can be fine-tuned to optimize binding affinity, selectivity, and pharmacokinetic properties for various CNS targets.

Synthetic Strategies for Novel Materials with Unique Electronic Properties

The exploration of novel organic compounds for applications in advanced materials science is a burgeoning field of research. Within this context, heterocyclic compounds have garnered significant attention due to their inherent electronic characteristics and amenability to structural modification. While direct research into the application of this compound in the synthesis of materials with unique electronic properties is nascent, the structural features of the dihydroisoquinoline core suggest its potential as a building block for electroactive polymers.

The synthesis of such novel materials would likely involve the strategic polymerization of functionalized this compound monomers. The nitrogen atom and the aromatic ring within the dihydroisoquinoline structure are key features that could contribute to the electronic properties of a resulting polymer.

Hypothetical Polymerization Strategies

Several established polymerization techniques could theoretically be adapted for this compound derivatives. The choice of strategy would depend on the desired properties of the final material.

One potential approach is oxidative polymerization . In this method, monomers are coupled through the application of a chemical oxidant or an electrochemical potential. For a this compound-based monomer, this could lead to the formation of a conjugated polymer backbone, which is a prerequisite for electrical conductivity. The reaction mechanism would likely involve the formation of radical cations that subsequently couple.

Another plausible strategy is transition-metal-catalyzed cross-coupling reactions , such as Suzuki, Stille, or Heck coupling. These methods offer a high degree of control over the polymer structure. To utilize these reactions, the this compound monomer would first need to be functionalized with appropriate groups, such as halides or boronic esters. This would allow for the precise construction of a well-defined polymer architecture, which is crucial for tuning the electronic properties.

The table below outlines hypothetical polymerization strategies for a functionalized this compound monomer.

| Polymerization Strategy | Monomer Functionalization | Potential Advantages |

| Oxidative Polymerization | None required, but substitution can influence solubility and properties. | Direct route to polymer; can be performed chemically or electrochemically. |

| Suzuki Coupling | Halogenation (e.g., Br, I) and conversion to a boronic acid or ester. | High tolerance to functional groups; controlled polymer synthesis. |

| Stille Coupling | Halogenation and organotin functionalization. | Mild reaction conditions; effective for complex monomer structures. |

| Heck Coupling | Halogenation and vinyl functionalization. | Atom-economical; good for creating polymers with specific linkages. |

Projected Electronic Properties of Poly(this compound)

The electronic properties of a hypothetical polymer derived from this compound would be of primary interest. The degree of conjugation along the polymer backbone, the nature of any substituents, and the polymer's morphology would all play a critical role in determining these properties.

Key electronic properties to be investigated would include the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, the band gap , and the electrical conductivity upon doping. The presence of the nitrogen atom in the dihydroisoquinoline ring could facilitate n-doping, a process where the polymer is made conductive by the addition of electrons.

The following table presents a hypothetical set of research findings for a theoretical poly(this compound) material. This data is illustrative of the types of measurements that would be conducted to characterize such a novel material and is not based on experimental results.

| Property | Projected Value | Measurement Technique | Significance |

| HOMO Energy Level | -5.4 eV | Cyclic Voltammetry | Determines the material's potential as a hole-transport layer. |

| LUMO Energy Level | -2.8 eV | Cyclic Voltammetry | Determines the material's potential as an electron-transport layer. |

| Optical Band Gap | 2.6 eV | UV-Vis Spectroscopy | Indicates the energy required to excite an electron; influences color and potential for photovoltaic applications. |

| Electrical Conductivity (undoped) | 10-9 S/cm | Four-Point Probe | Shows the intrinsic conductivity of the material. |

| Electrical Conductivity (doped) | 10-2 S/cm | Four-Point Probe | Demonstrates the material's potential as a semiconductor. |

Mechanistic Basis of Biological Interactions of 1 Ethyl 3,4 Dihydroisoquinoline Derivatives

Receptor Binding and Modulation Mechanisms

The Gamma-Aminobutyric Acid Type A (GABA_A) receptor is a ligand-gated ion channel that serves as the primary mediator of fast inhibitory neurotransmission in the central nervous system. nih.gov Its modulation by various chemical entities can lead to sedative, anxiolytic, and anticonvulsant effects. While a wide range of natural and synthetic compounds, including various alkaloids, are known to interact with GABA_A receptors, direct research on the interaction of 1-ethyl-3,4-dihydroisoquinoline derivatives with these receptors is limited. scirp.orgnih.govmdpi.com

However, studies on structurally related isoquinoline (B145761) alkaloids have demonstrated modulation of GABA_A receptor activity. For example, the alkaloid gelsemine (B155926) has been shown to act as a negative modulator of GABA_A receptors, an effect not associated with the benzodiazepine (B76468) binding site. nih.gov This suggests that the isoquinoline scaffold can interact with various sites on the receptor complex. The nature of these interactions can be complex, with some compounds exhibiting biphasic modulation, acting as positive modulators at low concentrations and negative modulators at higher concentrations. scirp.org The specific subunit composition of the pentameric GABA_A receptor plays a crucial role in determining the pharmacological outcome of ligand binding. nih.govunifi.it

Further research is required to determine if this compound derivatives can bind to and modulate GABA_A receptors and to elucidate the specific molecular mechanisms that would be involved.

The Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8) is a non-selective cation channel that functions as a sensor for cold temperatures and cooling agents like menthol. mdpi.comnih.gov It is implicated in pain perception and various pathological conditions, making it a target for the development of novel analgesics. mdpi.comnih.gov

Currently, there is no published research specifically investigating the interaction of this compound derivatives with the TRPM8 channel. The known antagonists and modulators of TRPM8 belong to diverse chemical classes, but isoquinoline-based structures have not been prominently featured in the literature for this target. mdpi.comfrontiersin.org Therefore, the potential for this compound derivatives to act as TRPM8 antagonists remains an open area for future investigation.

Modulation of Protein Polymerization Processes (e.g., Tubulin Polymerization Inhibition)

Certain derivatives of 1,4-disubstituted-3,4-dihydroisoquinoline have been designed and synthesized as inhibitors of tubulin polymerization. These compounds interfere with the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, these agents can induce cell cycle arrest and apoptosis in cancer cells.

The mechanism of action of these dihydroisoquinoline derivatives is believed to be similar to that of other colchicine-site binding agents. Molecular docking studies suggest that these compounds occupy the colchicine (B1669291) binding site on β-tubulin. The interaction is characterized by the insertion of the phenyl rings of the inhibitor into hydrophobic pockets within the binding site. The substituents on the dihydroisoquinoline core play a significant role in the binding affinity and cytotoxic activity. For instance, the presence of electron-donating groups on the B ring has been found to be favorable for cytotoxic activity.

| Compound Derivative Type | Target Cell Line | IC50 (µM) |

| 1,4-disubstituted-3,4-dihydroisoquinoline (Compound 32) | CEM leukemia | 0.64 |

| 1,4-disubstituted-3,4-dihydroisoquinoline (Compound 21) | CEM leukemia | 4.10 |

| This table presents the cytotoxic activities of specific 1,4-disubstituted-3,4-dihydroisoquinoline derivatives. |

Cellular Pathway Interference Mechanisms (e.g., Heat Shock Response, NF-κB Pathway)

The cellular stress response pathways, including the heat shock response and the NF-κB pathway, are critical for cell survival and are often dysregulated in disease states. Some isoquinoline alkaloids have been shown to interfere with these pathways.

The heat shock response is a cellular defense mechanism characterized by the upregulation of heat shock proteins (HSPs) to protect cells from damage caused by stressors like high temperatures. mdpi.comyoutube.com The isoquinoline alkaloid sanguinarine (B192314) has been found to induce the heat shock response in plants by inhibiting chaperone activity, which leads to an accumulation of unfolded proteins and subsequently triggers the expression of HSPs. nih.govnih.gov This suggests that certain isoquinoline-based compounds can modulate this protective pathway.

The NF-κB (nuclear factor-kappa B) pathway is a central regulator of inflammation, immunity, and cell survival. nih.gov While direct evidence for the modulation of the NF-κB pathway by this compound derivatives is not available, derivatives of other nitrogen-containing heterocyclic systems, such as quinazolinones, have been developed as inhibitors of NF-κB mediated transcription. nih.gov Given the structural similarities, it is plausible that appropriately substituted dihydroisoquinoline derivatives could also interfere with this pathway, but this requires experimental validation.

Antioxidant Mechanisms of Hydrazine (B178648) Derivatives

Hydrazine derivatives of various heterocyclic scaffolds have been investigated for their antioxidant properties. mdpi.comnih.govnih.gov These compounds can act as free radical scavengers, donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases.

The antioxidant activity of hydrazine derivatives is often attributed to the presence of the hydrazine or hydrazone moiety, which can readily participate in redox reactions. acs.org For example, quinoline-hydrazone derivatives have been synthesized and shown to possess antioxidant activity, acting as bioisosteric analogues of melatonin, a known powerful antioxidant. nih.govresearchgate.net The mechanism often involves the stabilization of the resulting radical through resonance.

| Hydrazine Derivative Scaffold | Antioxidant Assay | Result |

| Quinoline-hydrazone | DPPH radical scavenging | Showed antioxidant activity |

| 4-Hydrazinobenzoic acid | DPPH & ABTS assays | Potent free radical quenching |

| Quinolinone–pyrazoline hybrids | DPPH radical scavenging | Exhibited antioxidant capacity |

| This table summarizes the antioxidant findings for various hydrazine derivatives. nih.govacs.orgeie.gr |

Advanced Spectroscopic and Chromatographic Characterization of 1 Ethyl 3,4 Dihydroisoquinoline and Its Structural Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 1-Ethyl-3,4-dihydroisoquinoline, offering precise information about the proton and carbon environments within the molecule.

¹H NMR for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments in this compound. The chemical shifts, multiplicities, and coupling constants of the proton signals provide a detailed map of the molecule's structure.

In a typical ¹H NMR spectrum of this compound, the aromatic protons of the isoquinoline (B145761) ring system appear in the downfield region, generally between δ 6.0 and 8.5 ppm. orgchemboulder.com The specific shifts and splitting patterns depend on the substitution pattern of the aromatic ring. The protons of the dihydroisoquinoline core, specifically the methylene (B1212753) groups at positions C3 and C4, typically resonate as triplets. For instance, the N-CH2 group may appear as a broad hump between 3.2 and 4.1 ppm, while the Ar-CH2 signal often presents as an approximate triplet. ias.ac.in

The ethyl group at the C1 position gives rise to a characteristic quartet for the methylene (CH₂) protons and a triplet for the methyl (CH₃) protons, with their exact chemical shifts influenced by the neighboring imine functionality. The allylic protons of a C=C-CH₃ group, for example, are typically found around 1.7 ppm. orgchemboulder.com It has been noted that in some cases, particularly in certain deuterated solvents like CDCl₃, anomalous ¹H NMR spectra can be observed for 3,4-dihydroisoquinolines, characterized by significant line broadening where signals for protons at C1 and C3 may become indistinct. ias.ac.in

Table 1: Representative ¹H NMR Spectral Data for this compound and Analogues

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.05 - 8.33 | m, d, s | 2.0 - 8.0 |

| C4-H₂ | 2.58 - 2.83 | t, dd | 5.6 - 16.0 |

| C3-H₂ | 3.68 - 3.79 | m, ddd | 2.4 - 9.6 |

| Ethyl-CH₂ | 2.2 - 3.0 | q | ~7.5 |

| Ethyl-CH₃ | ~1.2 | t | ~7.5 |

Note: The data presented is a generalized range compiled from various sources and may vary based on solvent and specific analogue structure.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for a complete carbon count and insight into the nature of each carbon's chemical environment.

The chemical shifts in a ¹³C NMR spectrum are influenced by the hybridization and electronic environment of the carbon atoms. libretexts.org Generally, sp²-hybridized carbons, such as those in the aromatic ring and the C=N imine bond, resonate at lower fields (higher ppm values) compared to sp³-hybridized carbons. libretexts.org The C1 carbon, being part of the imine functional group, is typically observed in the range of δ 160-170 ppm. Aromatic carbons appear between δ 125 and 150 ppm. libretexts.org The sp³-hybridized carbons of the C3 and C4 positions and the ethyl substituent are found at higher fields (lower ppm values). libretexts.org For instance, the C3 and C4 carbons of a 3,4-dihydroisoquinoline (B110456) ring can appear around 47 ppm and 25 ppm, respectively. rsc.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Typical Chemical Shift (δ, ppm) |

| C=N (Imine) | 160 - 170 |

| Aromatic C | 125 - 150 |

| C3 | 40 - 50 |

| C4 | 20 - 30 |

| Ethyl-CH₂ | 20 - 30 |

| Ethyl-CH₃ | 10 - 15 |

Note: These are approximate ranges and can be influenced by substituents and solvent effects. libretexts.orgoregonstate.educareerendeavour.com